Gentianadine

Overview

Description

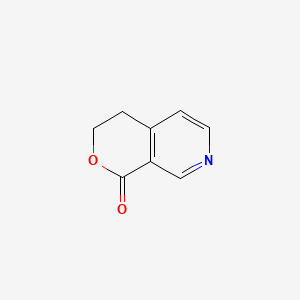

Gentianadine is an alkaloid compound isolated from the Gentiana species, specifically from Gentiana turkestanorum and Gentiana olivieri . It is chemically identified as 4-(2′-hydroxyethyl) nicotinic lactone . This compound is part of a broader class of natural products known for their diverse pharmacological properties.

Preparation Methods

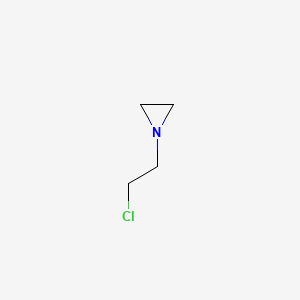

Synthetic Routes and Reaction Conditions: Gentianadine can be synthesized through the amination of terpenoid alkaloids . The synthetic route involves the insertion of a nitrogen atom into the skeleton of the compound at a late biosynthetic stage . This process typically requires specific reaction conditions, including the use of amination reagents and controlled temperature settings.

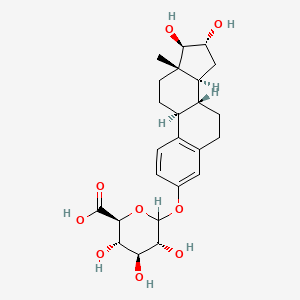

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Gentiana species. The extraction process includes sample preparation, which is crucial for obtaining pure samples for subsequent study . Techniques such as chromatography and spectroscopy are employed to isolate and purify this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: Gentianadine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

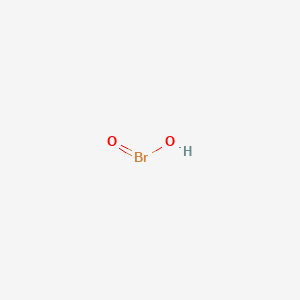

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced pharmacological activities . These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Gentianadine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of alkaloids . In biology, this compound is investigated for its potential anti-inflammatory and analgesic properties . In medicine, it is explored for its potential use in treating various ailments, including hypertension and pain management . Additionally, this compound has industrial applications in the development of pharmaceuticals and natural product-based therapies .

Mechanism of Action

The mechanism of action of gentianadine involves its interaction with specific molecular targets and pathways. This compound has been shown to reduce blood pressure and exhibit anti-inflammatory effects . It interacts with receptors involved in pain and inflammation, such as the purinergic receptor (P2X3) and the vanilloid receptor 1 (TrpV1) . These interactions contribute to its therapeutic effects in pain management and inflammation reduction.

Comparison with Similar Compounds

Gentianadine is compared with other similar compounds, such as gentianine, gentianamine, and gentianaine . These compounds share structural similarities but differ in their pharmacological properties and mechanisms of action. For instance, gentianine and gentianamine are also isolated from Gentiana species and exhibit distinct biological activities . This compound’s unique structure, specifically the presence of the 4-(2′-hydroxyethyl) nicotinic lactone moiety, distinguishes it from these related compounds .

Properties

IUPAC Name |

3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIDHCZFMSEKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331865 | |

| Record name | Gentianadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6790-32-5 | |

| Record name | 3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of gentianadine?

A1: this compound possesses an indoloquinolizidine skeleton. [] While the provided abstracts lack specific spectroscopic data, research suggests it's structurally related to other Gentiana alkaloids like gentianamine. [, , ]

Q2: Have there been any attempts to synthesize this compound?

A2: Yes, researchers have successfully synthesized this compound. One study describes the total synthesis of this compound achieved through the rearrangement of a quaternary quinuclidine-3-carboxylic acid ester. [] Another study outlines a synthesis route utilizing bicyclic enamines to construct the alkaloidal indoloquinolizidine skeleton found in this compound. []

Q3: What is the historical context of this compound research?

A4: Research on Gentiana alkaloids, including this compound, began with investigations into the structure of these compounds. [, ] Early studies focused on identifying and characterizing these alkaloids from Gentiana plants. Subsequent research explored synthetic routes to obtain this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)